2-(1-Amino-3-methylbutyl)-4-chlorophenol
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Overview
Description
2-(1-Amino-3-methylbutyl)-4-chlorophenol is an organic compound that features a phenol group substituted with a chlorine atom and an amino-alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3-methylbutyl)-4-chlorophenol typically involves the reaction of 4-chlorophenol with 1-amino-3-methylbutane under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the amino-alkyl chain .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-3-methylbutyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chlorine atom can produce various substituted phenols .
Scientific Research Applications
2-(1-Amino-3-methylbutyl)-4-chlorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-Amino-3-methylbutyl)-4-chlorophenol exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Amino-3-methylbutyl)aniline: Similar structure but lacks the phenol group.
Aminomethyl propanol: Contains an amino and hydroxyl group but lacks the aromatic ring and chlorine atom.
Uniqueness
2-(1-Amino-3-methylbutyl)-4-chlorophenol is unique due to the presence of both the phenol and chlorine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and interactions that are not possible with similar compounds .
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-(1-amino-3-methylbutyl)-4-chlorophenol |
InChI |
InChI=1S/C11H16ClNO/c1-7(2)5-10(13)9-6-8(12)3-4-11(9)14/h3-4,6-7,10,14H,5,13H2,1-2H3 |
InChI Key |
XEHPCPASSVEZPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=C(C=CC(=C1)Cl)O)N |
Origin of Product |
United States |
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